molecular formula C15H21N5O2 B2965555 1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893366-54-6

1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2965555
CAS RN: 893366-54-6
M. Wt: 303.366
InChI Key: MKXODPWFZWCAPU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Fluorescence Properties and Sensing

This compound can be synthesized to exhibit fluorescence properties, which makes it valuable in the development of fluorescent probes. These probes can be used for detecting metal ions, such as silver (Ag+), with high selectivity . The fluorescence can vary from orange-red to cyan in different solvents, indicating potential use in sensing applications.

Biological Activity

Derivatives of this compound have shown a range of biological activities. They have been utilized in medicine, particularly as antidepressants and antihypertensive drug molecules. Additionally, they exhibit anti-arrhythmic properties and have activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory applications .

Photoluminescent Materials

Due to their excellent fluorescence and thermal stability, compounds like 1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be used as photoluminescent materials. These materials are essential in the creation of organic nonlinear optical materials and photorefractive materials .

Textile Industry Applications

In the textile industry, these compounds serve as fluorescent whitening agents. Their ability to absorb light in the ultraviolet region and emit it in the blue region of the visible spectrum makes them suitable for enhancing the appearance of fabrics .

High-Tech Field Development

The compound’s derivatives are being developed for high-tech applications, such as laser dyes and fluorescent probes. These applications are crucial in fields that require precise and sensitive detection methods .

Synthesis of Pyrazole Derivatives

The compound is also involved in the synthesis of pyrazole derivatives. These derivatives have a wide range of applications, including their use in herbicides, polymer photostabilizers, and in the treatment of various cancers due to their antitumor properties .

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific chemical structure. Some imidazole derivatives are commercially available drugs and have been extensively tested for safety, while others may be experimental and their safety profile is not fully known .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new imidazole-based drugs . Future research will likely focus on the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

2,4,7-trimethyl-6-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-5-6-7-8-19-10(2)9-20-11-12(16-14(19)20)17(3)15(22)18(4)13(11)21/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXODPWFZWCAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyl-6-pentylpurino[7,8-a]imidazole-1,3-dione

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